N-(5-chloro-2-methylphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-(5-chloro-2-methylphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure that includes a chlorinated aromatic ring, a triazole moiety, and a thiophene ring, making it a subject of interest for researchers exploring new chemical entities with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate acylating agents under acidic or basic conditions.
Attachment of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Stille coupling.
Formation of the Acetamide Linkage: The acetamide linkage is formed by reacting the intermediate with chloroacetyl chloride in the presence of a base like triethylamine.
Final Assembly: The final compound is assembled by reacting the intermediate with 5-chloro-2-methylaniline under appropriate conditions, typically involving heating and the use of a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities if present in derivatives of the compound.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions, particularly those involving sulfur-containing compounds. It can also be used in the development of new biochemical assays.
Medicine
Medicinally, N-(5-chloro-2-methylphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may exhibit pharmacological activities such as antimicrobial, antifungal, or anticancer properties. Its structure suggests potential interactions with biological targets like enzymes or receptors.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as conductivity or stability. It may also find applications in the synthesis of specialty chemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide likely involves interactions with specific molecular targets such as enzymes or receptors. The triazole and thiophene rings may facilitate binding to active sites, while the chlorinated aromatic ring could enhance the compound’s stability and bioavailability. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-methylphenyl)-2-{[4-ethyl-5-(phenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: Similar structure but with a phenyl ring instead of a thiophene ring.
N-(5-chloro-2-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in N-(5-chloro-2-methylphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide imparts unique electronic and steric properties, potentially enhancing its interactions with biological targets and its overall stability. This makes it distinct from similar compounds with different aromatic rings.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
562805-11-2 |
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Molecular Formula |
C17H17ClN4OS2 |
Molecular Weight |
392.9 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H17ClN4OS2/c1-3-22-16(14-5-4-8-24-14)20-21-17(22)25-10-15(23)19-13-9-12(18)7-6-11(13)2/h4-9H,3,10H2,1-2H3,(H,19,23) |
InChI Key |
WDMIEUFENWHBFS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)Cl)C)C3=CC=CS3 |
Origin of Product |
United States |
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